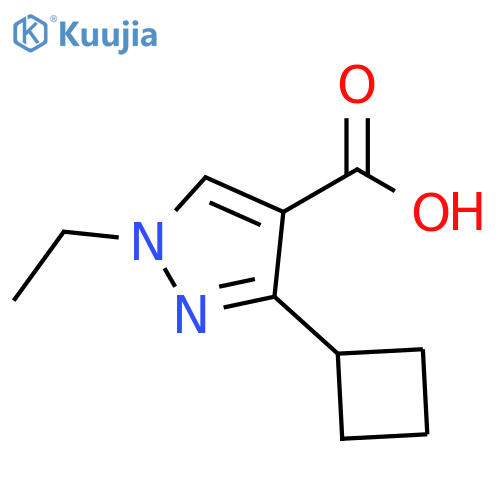

Cas no 1892745-81-1 (1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-)

1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-

-

- インチ: 1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)

- InChIKey: KJBJQGVNIIGTAE-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C=C(C(O)=O)C(C2CCC2)=N1

1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-395495-0.5g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 0.5g |

$987.0 | 2023-03-02 | ||

| Enamine | EN300-395495-5.0g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 5.0g |

$2981.0 | 2023-03-02 | ||

| Enamine | EN300-395495-10.0g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 10.0g |

$4421.0 | 2023-03-02 | ||

| Enamine | EN300-395495-0.05g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 0.05g |

$864.0 | 2023-03-02 | ||

| Enamine | EN300-395495-2.5g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 2.5g |

$2014.0 | 2023-03-02 | ||

| Enamine | EN300-395495-0.25g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 0.25g |

$946.0 | 2023-03-02 | ||

| Enamine | EN300-395495-1.0g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-395495-0.1g |

3-cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid |

1892745-81-1 | 0.1g |

$904.0 | 2023-03-02 |

1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-に関する追加情報

Comprehensive Analysis of 1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- (CAS No. 1892745-81-1)

The compound 1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- (CAS No. 1892745-81-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the rising demand for novel heterocyclic compounds in drug discovery, this pyrazole derivative stands out for its potential applications in modulating biological pathways. Its cyclobutyl and ethyl substituents contribute to its steric and electronic properties, making it a valuable intermediate for synthesizing targeted therapeutics.

Recent studies highlight the growing interest in pyrazole-based scaffolds as key building blocks for kinase inhibitors and anti-inflammatory agents. Researchers are particularly intrigued by the 3-cyclobutyl-1-ethyl configuration, which may enhance binding affinity to specific protein targets. The carboxylic acid functional group further allows for derivatization into esters or amides, expanding its utility in medicinal chemistry. This aligns with current trends where scientists search for "pyrazole carboxylic acid derivatives" or "CAS 1892745-81-1 applications" to explore new drug candidates.

From a synthetic chemistry perspective, the preparation of 1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- often involves multi-step reactions including cyclization and functional group interconversion. Optimizing its yield and purity is critical, as evidenced by frequent queries like "synthesis of 3-cyclobutyl pyrazole derivatives" in academic forums. Advanced techniques such as HPLC and NMR are typically employed to characterize this compound, ensuring compliance with industry standards for intermediate chemicals.

Environmental and regulatory considerations also play a role in the adoption of this compound. As sustainability becomes a priority, researchers investigate "green chemistry approaches for pyrazole synthesis" to minimize waste. The 1-ethyl-3-cyclobutyl moiety’s stability under various pH conditions makes it suitable for further development while adhering to safety guidelines. This aspect resonates with manufacturers seeking eco-friendly alternatives in fine chemical production.

In conclusion, 1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl- represents a versatile chemical entity with broad implications across life sciences. Its structural complexity and functional adaptability position it as a promising candidate for future innovations, addressing both scientific challenges and market needs in bioactive molecule design.

1892745-81-1 (1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-) 関連製品

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 2112676-00-1(Ethyl 1-(aminomethyl)spiro[2.3]hexane-1-carboxylate)

- 954053-43-1(3,4-dimethoxy-N-{2-4-(pyrrolidin-1-yl)phenylethyl}benzene-1-sulfonamide)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

- 17404-93-2(8-chloro-Cinnoline)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)